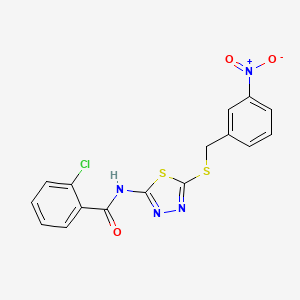
2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H11ClN4O3S2 and its molecular weight is 406.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Thiadiazole Ring : A five-membered heterocyclic structure that is known for its diverse biological activities.
- Chloro and Nitro Substituents : These groups enhance the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiadiazole Core : Utilizing thioketones and hydrazine derivatives.
- Introduction of Nitro and Benzamide Groups : Through electrophilic substitution reactions.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives similar to this compound show activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| This compound | Escherichia coli | 64 μg/mL |
This indicates a promising potential for further development as an antimicrobial agent.
Anticancer Activity
Research has demonstrated that compounds with a thiadiazole structure can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific enzyme pathways such as lipoxygenase (LOX), which is implicated in tumor progression.
In vitro studies have shown that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| PC3 (prostate cancer) | This compound | 15 |
| HT29 (colon cancer) | This compound | 20 |
These findings suggest that this compound could be a lead candidate for anticancer drug development.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been explored. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds with nitro substitutions showed enhanced cytotoxicity due to their ability to induce oxidative stress in tumor cells.
- Antimicrobial Efficacy Study : Another investigation focused on the antibacterial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study concluded that modifications at the thiadiazole position significantly influenced antimicrobial activity.
Propiedades
IUPAC Name |
2-chloro-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-13-7-2-1-6-12(13)14(22)18-15-19-20-16(26-15)25-9-10-4-3-5-11(8-10)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRUOIQWUSSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














